![molecular formula C20H21N7O5 B13431126 N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic Acid](/img/structure/B13431126.png)
N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic acid is a compound known for its significant role in medicinal chemistry, particularly as an antineoplastic agent. This compound is structurally related to folic acid and is used in the treatment of various cancers due to its ability to inhibit cell division.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic acid involves the alkylation of diethyl N-[4-(methylamino)benzoyl]glutamate with 2,4-diamino-6-chloromethylpteridine hydrochloride in the presence of potassium iodide. This reaction is carried out in a polar aprotic solvent. The resulting hydroiodide is then hydrolyzed to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of high-dose therapy in cancer treatment has driven the need for efficient production methods .
化学反应分析
Types of Reactions
N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: This reaction can alter the pteridine ring system.
Reduction: Reduction reactions can modify the amino groups.
Substitution: Commonly involves the replacement of functional groups on the benzoyl or pteridine rings.
Common Reagents and Conditions
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens or nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives, while substitution reactions can produce various benzoyl derivatives .
科学研究应用
N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying pteridine chemistry.
Biology: Investigated for its role in cellular metabolism and enzyme inhibition.
Medicine: Extensively used in cancer chemotherapy, particularly for treating acute leukemia and other malignancies.
Industry: Employed in the synthesis of other pharmaceutical agents and as a research tool in drug development.
作用机制
The compound exerts its effects by inhibiting the enzyme dihydrofolate reductase, which is crucial for the synthesis of tetrahydrofolate. Tetrahydrofolate is essential for the production of purines and pyrimidines, which are necessary for DNA, RNA, and protein synthesis. By blocking this pathway, the compound effectively inhibits cell division and growth, making it a potent antineoplastic agent .
相似化合物的比较
Similar Compounds
Methotrexate: Another antineoplastic agent with a similar structure and mechanism of action.
Aminopterin: An older compound with similar properties but higher toxicity.
Uniqueness
N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic acid is unique due to its specific structural modifications that enhance its efficacy and reduce toxicity compared to older compounds like aminopterin .
属性
分子式 |
C20H21N7O5 |
|---|---|
分子量 |
439.4 g/mol |
IUPAC 名称 |
(2S)-2-[[4-[2-(2,4-diaminopteridin-7-yl)ethyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H21N7O5/c21-16-15-17(27-20(22)26-16)24-12(9-23-15)6-3-10-1-4-11(5-2-10)18(30)25-13(19(31)32)7-8-14(28)29/h1-2,4-5,9,13H,3,6-8H2,(H,25,30)(H,28,29)(H,31,32)(H4,21,22,24,26,27)/t13-/m0/s1 |
InChI 键 |
CCLBVMZRXSTKOI-ZDUSSCGKSA-N |
手性 SMILES |
C1=CC(=CC=C1CCC2=CN=C3C(=NC(=NC3=N2)N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
规范 SMILES |
C1=CC(=CC=C1CCC2=CN=C3C(=NC(=NC3=N2)N)N)C(=O)NC(CCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


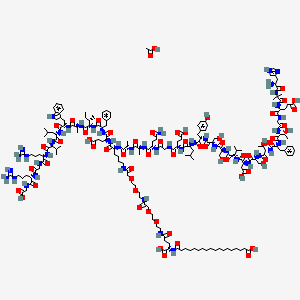

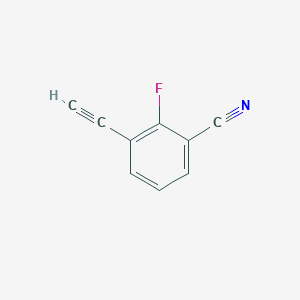

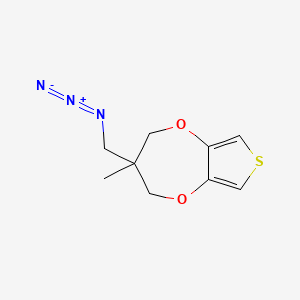


![1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid](/img/structure/B13431115.png)
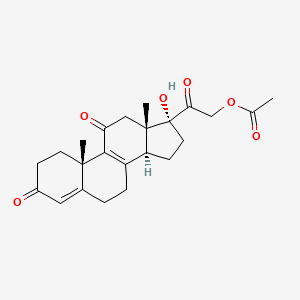
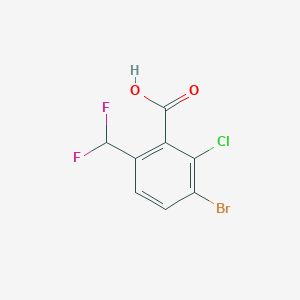
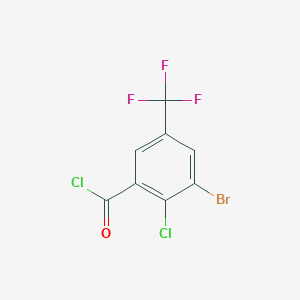
![6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B13431136.png)
![rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide,cis](/img/structure/B13431137.png)
![1-[(2-Imino-3-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B13431149.png)
